molecular formula C25H26N4O2 B2446698 1-benzyl-7-methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 900869-87-6

1-benzyl-7-methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B2446698
CAS No.: 900869-87-6
M. Wt: 414.509
InChI Key: ZFDHZTDKZCTQJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, given the presence of multiple ring structures and functional groups. The pyridine and pyrimidine rings, along with the piperidine ring, would form the core of the molecule, with the various substituents attached at specific positions .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a wide range of reactions .

Scientific Research Applications

Cholinesterase and Aβ-Aggregation Inhibition

Research into pyrimidine derivatives, including those structurally related to the specified compound, has shown potential applications in the treatment of neurodegenerative diseases. For instance, a novel class of 2,4-disubstituted pyrimidines has been designed, synthesized, and evaluated as dual inhibitors of cholinesterase and amyloid-β (Aβ)-aggregation. These compounds target multiple pathological routes in Alzheimer's disease (AD), indicating a significant area of application for related chemical structures in therapeutic interventions against AD and potentially other neurodegenerative conditions (T. Mohamed et al., 2011).

Antimicrobial Activity

Another research avenue for pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives is in the development of new antimicrobial agents. For example, a study on coumarin derivatives, which includes pyrimidino and pyrrolopyrimidinone structures, explored their synthesis and biological evaluation, indicating that these compounds possess antimicrobial properties. This suggests potential applications of related compounds in combating microbial infections and contributing to the development of new antibiotics (M. A. Al-Haiza et al., 2003).

Antithrombotic Properties

The conversion of related compounds into antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones demonstrates another significant area of application. These compounds have shown favorable cerebral and peripheral effects, indicating their potential use in preventing thrombosis. The process involves synthesizing new antithrombotic compounds with enhanced biological activity, underscoring the chemical versatility and therapeutic potential of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one derivatives (H. Furrer et al., 1994).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. This could include investigating its potential biological activity, as well as its physical and chemical properties . Further studies could also explore its potential uses in various applications, such as in the development of new drugs or materials .

Properties

IUPAC Name

6-benzyl-12-methyl-5-(4-methylpiperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2/c1-17-10-12-27(13-11-17)25(31)21-14-20-23(28(21)16-19-6-4-3-5-7-19)26-22-9-8-18(2)15-29(22)24(20)30/h3-9,14-15,17H,10-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDHZTDKZCTQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC(=CN5C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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